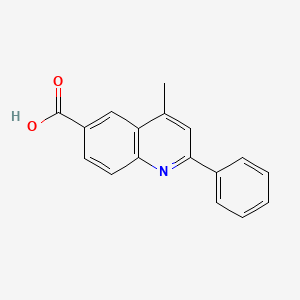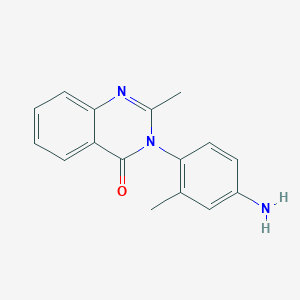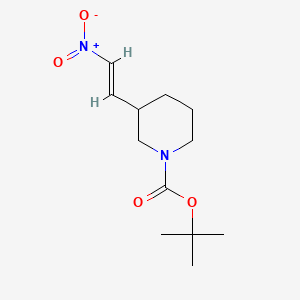![molecular formula C10H12N6O3 B11856966 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine CAS No. 918334-40-4](/img/structure/B11856966.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.
Attachment of the Acetamido Group: The acetamido group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar purine ring system.
2-(2-(6-Amino-3H-purin-3-yl)acetamido)acetic acid: A closely related compound with an amino group instead of a methylamino group.
Uniqueness
2-(2-(6-(Methylamino)-3H-purin-3-yl)acetamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group and the acetamido group differentiates it from other purine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
CAS No. |
918334-40-4 |
|---|---|
Molecular Formula |
C10H12N6O3 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-8)16(5-15-9)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,13,14)(H,18,19) |
InChI Key |
QGCXJDZIRKPZSE-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11856888.png)
![3-(9H-Pyrido[3,4-b]indol-1-yl)aniline](/img/structure/B11856898.png)
![2-(1H-Pyrazolo[3,4-b]pyridin-3-yl)isoindoline-1,3-dione](/img/structure/B11856901.png)




![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)


![2-(3-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11856946.png)


